Cas no 3506-68-1 (4-(2-bromophenyl)butan-2-one)
4-(2-bromophenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-bromophenyl)butan-2-one
- 2-Brom-benzylaceton
- 4-(2-bromophenyl)-2-butanone
- 4-(2-bromo-phenyl)-but-2-one
- 4-(o-Bromophenyl)-2-butanone
- 4-(o-Bromphenyl)-butan-2-on
- AC1L635D
- AC1Q26EB
- AR-1F5850
- CTK1C4161
- NSC91717
- SureCN7137459
-
- AKOS009390800
- SCHEMBL7137459
- EN300-1229342
- CS-0275956
- DS-005027
- NSC-91717
- DTXSID40293717
- 3506-68-1
-
- Inchi: 1S/C10H11BrO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
- InChI Key: NBYZNXNQBDMMAJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CCC(C)=O
Computed Properties
- Exact Mass: 225.99933
- Monoisotopic Mass: 225.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
- LogP: 2.97070
4-(2-bromophenyl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1229342-0.05g |
4-(2-bromophenyl)butan-2-one |
3506-68-1 | 0.05g |
$983.0 | 2023-05-24 | ||
| Enamine | EN300-1229342-0.1g |
4-(2-bromophenyl)butan-2-one |
3506-68-1 | 0.1g |
$1031.0 | 2023-05-24 | ||
| Enamine | EN300-1229342-0.25g |
4-(2-bromophenyl)butan-2-one |
3506-68-1 | 0.25g |
$1078.0 | 2023-05-24 | ||
| Enamine | EN300-1229342-0.5g |
4-(2-bromophenyl)butan-2-one |
3506-68-1 | 0.5g |
$1124.0 | 2023-05-24 | ||
| Enamine | EN300-1229342-1.0g |
4-(2-bromophenyl)butan-2-one |
3506-68-1 | 1g |
$1172.0 | 2023-05-24 | ||
| Enamine | EN300-1229342-2.5g |
4-(2-bromophenyl)butan-2-one |
3506-68-1 | 2.5g |
$2295.0 | 2023-05-24 | ||
| Enamine | EN300-1229342-5.0g |
4-(2-bromophenyl)butan-2-one |
3506-68-1 | 5g |
$3396.0 | 2023-05-24 | ||
| Enamine | EN300-1229342-10.0g |
4-(2-bromophenyl)butan-2-one |
3506-68-1 | 10g |
$5037.0 | 2023-05-24 | ||
| Enamine | EN300-1229342-50mg |
4-(2-bromophenyl)butan-2-one |
3506-68-1 | 50mg |
$624.0 | 2023-10-02 | ||
| Enamine | EN300-1229342-100mg |
4-(2-bromophenyl)butan-2-one |
3506-68-1 | 100mg |
$653.0 | 2023-10-02 |
4-(2-bromophenyl)butan-2-one Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-(2-bromophenyl)butan-2-one
Chemical Profile of 4-(2-bromophenyl)butan-2-one (CAS No. 3506-68-1)
4-(2-bromophenyl)butan-2-one, identified by its Chemical Abstracts Service (CAS) number 3506-68-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a butanone backbone substituted with a 2-bromo phenyl group, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in medicinal chemistry. The structural motif of this compound combines the reactivity of the carbonyl group with the electronic and steric influences of the brominated aromatic ring, making it a valuable intermediate in the development of various chemical entities.
The bromine atom at the para position relative to the phenyl ring introduces unique electronic properties, enhancing electrophilic aromatic substitution reactions while also providing a handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This dual functionality has positioned 4-(2-bromophenyl)butan-2-one as a key building block in constructing more complex molecular architectures, particularly in the synthesis of biologically active compounds.
In recent years, the pharmaceutical industry has shown increasing interest in molecules that incorporate both phenyl and bromine substituents due to their prevalence in many approved drugs. For instance, 4-(2-bromophenyl)butan-2-one has been explored as a precursor in the synthesis of kinase inhibitors, where the phenyl ring serves as a pharmacophoric element interacting with target proteins, while the bromine atom facilitates further derivatization to optimize potency and selectivity. The compound’s ability to undergo regioselective transformations makes it particularly useful in constructing heterocyclic scaffolds that are prevalent in modern drug discovery.
One notable area where 4-(2-bromophenyl)butan-2-one has found utility is in the development of central nervous system (CNS) therapeutics. The structural features of this molecule can be leveraged to modulate neurotransmitter systems, particularly through interactions with GABAergic and serotonergic pathways. Recent studies have demonstrated its role as an intermediate in synthesizing novel anxiolytics and antidepressants, where modifications to the butanone moiety can fine-tune pharmacokinetic properties while maintaining efficacy. The bromo substituent, being relatively orthogonal to biological activity but critical for synthetic pathways, allows medicinal chemists to explore structure-activity relationships (SAR) with greater flexibility.
The synthetic utility of 4-(2-bromophenyl)butan-2-one extends beyond pharmaceutical applications into materials science and agrochemical research. In materials science, for example, derivatives of this compound have been investigated for their potential as monomers or crosslinking agents in polymer synthesis. The presence of both aromatic and aliphatic domains allows for tailored material properties, such as improved thermal stability or solubility characteristics. Similarly, in agrochemicals, modifications of this scaffold have led to the development of novel pesticides with enhanced bioavailability and reduced environmental persistence.
The exploration of 4-(2-bromophenyl)butan-2-one also intersects with green chemistry principles. Researchers are increasingly focusing on optimizing synthetic routes to minimize waste and energy consumption while maintaining high yields. Advances in catalytic systems have enabled more efficient transformations of this compound, reducing reliance on harsh reagents or stoichiometric excesses. Such innovations not only improve economic feasibility but also align with broader sustainability goals within the chemical industry.
From a computational chemistry perspective, 4-(2-bromophenyl)butan-2-one serves as an excellent model system for studying electronic effects and molecular interactions. High-throughput virtual screening (HTVS) campaigns have utilized this compound to identify lead candidates for various therapeutic targets by leveraging quantum mechanical calculations and machine learning algorithms. These computational approaches accelerate drug discovery pipelines by predicting binding affinities and optimizing molecular properties before experimental validation.
The role of CAS No. 3506-68-1 documentation cannot be overstated either; accurate registration ensures compliance with regulatory standards while facilitating knowledge exchange among researchers worldwide. Databases like Reaxys or SciFinder provide comprehensive information on its properties, synthesis routes, and references to published literature—crucial resources for anyone working with this compound.
In conclusion,4-(2-bromophenyl)butan-2-one represents more than just a chemical entity; it embodies innovation at the intersection of synthetic organic chemistry,medicinal chemistry,and material science research . Its unique structural features continue driving progress across multiple scientific disciplines ,and ongoing research promises even broader applications yet undiscovered .
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